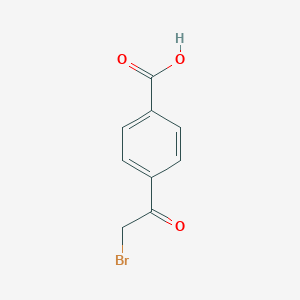
2-Amino-5-Brom-3-(Hydroxymethyl)pyridin
Übersicht
Beschreibung
2-Amino-5-bromo-3-(hydroxymethyl)pyridine, also known as 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-3-(hydroxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-(hydroxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 2-Amino-5-Brom-3-(Hydroxymethyl)pyridin als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Brom- und Aminogruppen machen es zu einem vielseitigen Vorläufer für die Konstruktion komplexer Moleküle, die im Körper potenziell aktiv sind .
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion von Pyridinderivaten. Diese Derivate sind entscheidend für die Entwicklung von Arzneimitteln, Agrochemikalien und anderen organischen Materialien .
Materialwissenschaft
In der Materialwissenschaft ermöglichen die reaktiven Stellen der Verbindung ihre Verwendung bei der Modifizierung der Oberflächeneigenschaften von Materialien. Dies kann zur Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften für industrielle Anwendungen führen .
Analytische Chemie
This compound kann in der analytischen Chemie als Reagenz für den Nachweis und die Quantifizierung verschiedener chemischer Spezies verwendet werden. Seine Struktur ermöglicht eine einfache Modifizierung, wodurch es sich für die Herstellung spezifischer Sonden oder Marker eignet .
Biochemieforschung
In der Biochemieforschung wird diese Verbindung als Zwischenprodukt bei der Synthese von Biomolekülen verwendet. Es kann in Peptide, Nukleotide oder andere biologisch relevante Moleküle eingebaut werden, um biologische Prozesse zu untersuchen .
Landwirtschaftliche Chemie
Die Verbindung findet Anwendung in der landwirtschaftlichen Chemie für die Synthese von Herbiziden, Pestiziden und Düngemitteln. Seine Fähigkeit, stabile heterocyclische Verbindungen zu bilden, ist besonders wertvoll bei der Herstellung von Produkten, die im Pflanzenschutz wirksam sind .
Umweltwissenschaften
This compound wird auch in Umweltwissenschaften verwendet. Forscher können es verwenden, um Verbindungen zu synthetisieren, die beim Nachweis von Umweltverschmutzung oder bei der Untersuchung von Abbauprozessen helfen .
Chemieingenieurwesen
Im Chemieingenieurwesen ist diese Verbindung für die Prozessoptimierung von Bedeutung. Sie kann verwendet werden, um Katalysatoren zu entwickeln oder um Reaktionsmechanismen zu untersuchen, die für die Gestaltung effizienter industrieller chemischer Prozesse unerlässlich sind .
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Hazard Classifications . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
Zukünftige Richtungen
2-Amino-5-bromo-3-(hydroxymethyl)pyridine may be used to synthesize various compounds, including 5-bromo-2-chloro-3-methylpyridine, 2-azidopyridine 1-oxide, 2-amino-5-bromo-3-methylpyridine 1-oxide, 2,5-dibromo-3-methyl pyridine, and ethyl-3,6-dibromo-8-methylimidazo . This suggests potential future directions in the synthesis of new compounds for various applications.
Wirkmechanismus
Target of Action
It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.
Mode of Action
As a brominated aromatic amine reagent, it is used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that it may interact with its targets through amination reactions.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Its solubility in Acetone, Ethyl Acetate, and Methanol also suggests that the solvent environment could impact its interactions with targets.
Eigenschaften
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVQAWXDBPYNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447395 | |
| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335031-01-1 | |
| Record name | 2-amino-5-bromo-3-(hydroxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



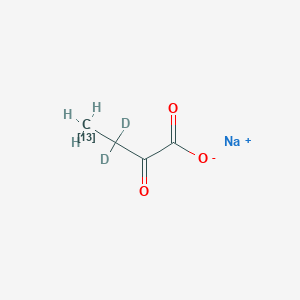




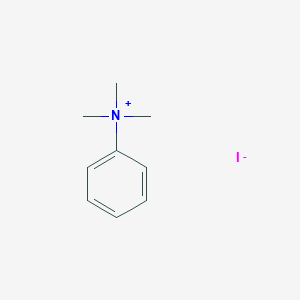
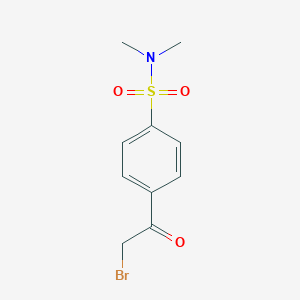

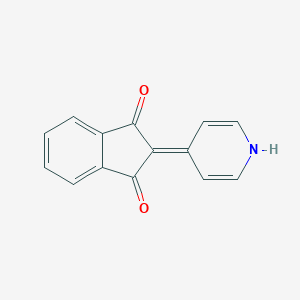
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
